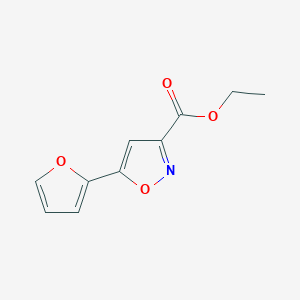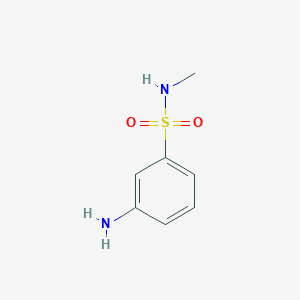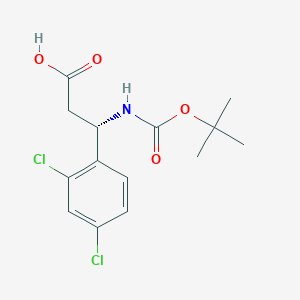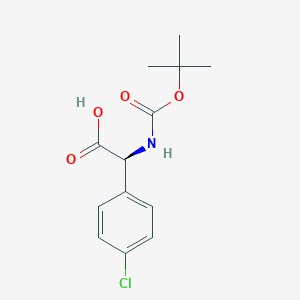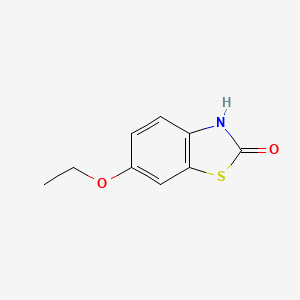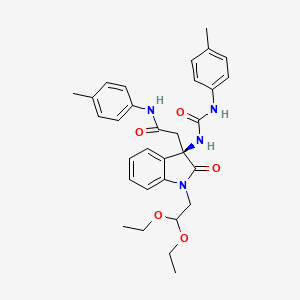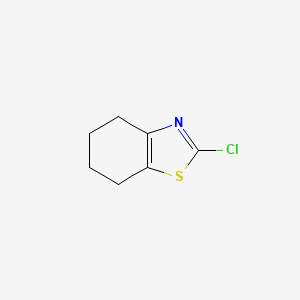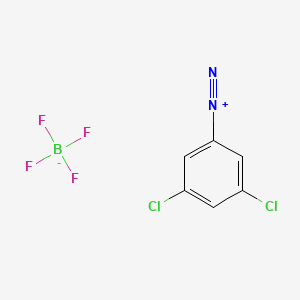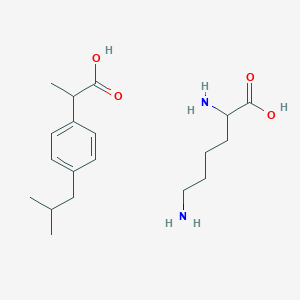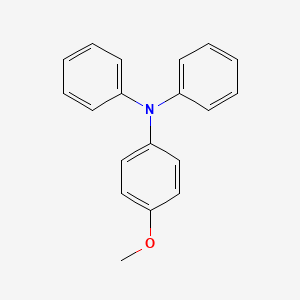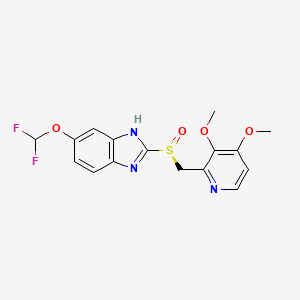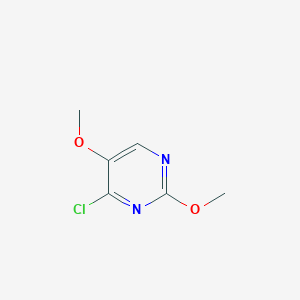![molecular formula C8H4N2O4 B1588774 [1,1'-Bipyrrole]-2,2',5,5'-tetraone CAS No. 6903-84-0](/img/structure/B1588774.png)
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Vue d'ensemble
Description
[1,1’-Bipyrrole]-2,2’,5,5’-tetraone is an organic compound characterized by its unique structure consisting of two pyrrole rings connected by a single bond, with each ring containing two ketone groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone typically involves the oxidative coupling of pyrrole derivatives. One common method is the reaction of pyrrole with an oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions to form the desired tetraone compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: [1,1’-Bipyrrole]-2,2’,5,5’-tetraone can undergo further oxidation to form more complex structures, often using strong oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ferric chloride, potassium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents.
Major Products:
Oxidation: Higher oxidation states of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[1,1’-Bipyrrole]-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes involved in disease pathways. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Pyrrole-2,5-dione: Shares a similar core structure but lacks the bipyrrole connectivity.
1,1’-Bipyrrole: Similar backbone but without the ketone functionalities.
2,2’-Bipyrrole: Another bipyrrole derivative with different substitution patterns.
Uniqueness: [1,1’-Bipyrrole]-2,2’,5,5’-tetraone is unique due to the presence of four ketone groups, which significantly influence its chemical reactivity and potential applications. This distinguishes it from other bipyrrole derivatives and makes it a valuable compound for various research and industrial purposes.
Propriétés
IUPAC Name |
1-(2,5-dioxopyrrol-1-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNTZEWNQWMZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62238-79-3 | |
| Record name | [1,1′-Bi-1H-pyrrole]-2,2′,5,5′-tetrone, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431153 | |
| Record name | [1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6903-84-0 | |
| Record name | [1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


